![molecular formula C21H33ClN6O3 B1681175 Alfentanil hydrochloride CAS No. 69049-06-5](/img/structure/B1681175.png)
Alfentanil hydrochloride
Overview
Description
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic. It is a derivative of fentanyl and is primarily used for anesthesia during surgical procedures and for pain management in critically ill patients . This compound is known for its rapid onset and short duration of action, making it suitable for procedures requiring quick and controlled pain relief .
Mechanism of Action
Target of Action
Alfentanil hydrochloride predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues . The primary actions of therapeutic value are analgesia and sedation .
Mode of Action
Alfentanil is a synthetic opioid analgesic that binds with stereospecific receptors at many sites within the central nervous system (CNS), thereby altering pain perception and increasing pain threshold . It inhibits ascending pain pathways and is an ultra short-acting opioid . Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Biochemical Pathways
The analgesic effect of alfentanil is likely due to its conversion to morphine, which induces the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, thereby resulting in hyperpolarization and reduced neuronal excitability .
Pharmacokinetics
Alfentanil has a rapid onset of action, with maximal effect achieved in 1-2 minutes following intravenous administration . Alfentanil undergoes extensive liver metabolism, and only 1% of the dose is excreted unchanged in the urine . The elimination half-life in adults is 90 to 111 minutes .
Result of Action
The principal pharmacologic effects of alfentanil are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Alfentanil may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized .
Action Environment
The action of alfentanil can be influenced by various environmental factors. For instance, in patients with hepatic impairment, there may be reduced plasma clearance and extended terminal elimination . Similarly, elderly patients may also experience reduced plasma clearance and extended terminal elimination . Therefore, careful dosage adjustments and monitoring are necessary in these populations to ensure safe and effective use of alfentanil.
Biochemical Analysis
Biochemical Properties
Alfentanil hydrochloride interacts predominantly with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues . In biochemical reactions, this compound plays a significant role as it interacts with these receptors to exert its analgesic and sedative effects .
Cellular Effects
In the cellular context, this compound exerts its principal pharmacologic effects on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . This compound may increase the patient’s tolerance for pain and decrease the perception of suffering, although the presence of the pain itself may still be recognized .
Molecular Mechanism
This compound functions as an agonist at mu opioid receptors . It binds to these receptors and triggers a series of downstream effects that lead to its analgesic and sedative effects . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound are rapid, with a quick onset and short duration of action . It produces an early peak analgesic effect and fast recovery of consciousness
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, forming noralfentanil and N-phenylpropionamide . It is involved in metabolic pathways that interact with various enzymes .
Transport and Distribution
This compound is distributed within the body with a volume of distribution that varies from 0.4 to 1.0 L/kg . This is due to its limited liposolubility and extensive plasma protein binding .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the mu opioid receptors are located
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alfentanil hydrochloride involves several steps, starting from the basic structure of fentanyl. The process includes the introduction of specific functional groups to achieve the desired pharmacological properties. The synthetic pathway typically involves the following steps:
N-alkylation: Introduction of an alkyl group to the nitrogen atom in the piperidine ring.
Tetrazole formation: Formation of a tetrazole ring through cyclization reactions.
Hydrochloride salt formation: Conversion of the free base to its hydrochloride salt form for increased solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: Alfentanil hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or other oxidized groups to alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Clinical Applications
Alfentanil is predominantly used in the following clinical scenarios:
- Surgical Anesthesia : It is commonly employed as an adjunct to general anesthesia during surgical procedures, especially those requiring rapid onset and short duration of action. Alfentanil is preferred for procedures like tonsillectomies, appendectomies, and cholecystectomies due to its rapid clearance from the body .
- Pain Management : Alfentanil can be used for managing acute pain, particularly in critically ill patients or those undergoing invasive procedures. Its fast-acting nature makes it suitable for situations where quick pain relief is necessary .
- Sedation : It serves as a sedative agent during monitored anesthesia care and can be administered in conjunction with other anesthetics to enhance sedation levels while maintaining patient safety .
Pharmacological Properties
Alfentanil exhibits several pharmacological characteristics that contribute to its effectiveness:
- Mechanism of Action : As an opioid agonist, alfentanil binds to mu-opioid receptors in the central nervous system, leading to analgesia and sedation. Its rapid onset (within minutes) and short duration (approximately 30-60 minutes) make it particularly useful in outpatient settings .
- Pharmacokinetics : The drug has a high protein binding rate (~92%) and a relatively low volume of distribution (0.4–1 L/kg). Its half-life ranges from 90 to 111 minutes, allowing for quick recovery post-anesthesia .
Research Findings and Case Studies
Numerous studies have evaluated alfentanil's efficacy and safety in various settings:
- Emergence Delirium in Children : A randomized controlled trial involving 172 pediatric patients undergoing dental procedures indicated that continuous infusion of alfentanil significantly reduced the incidence of emergence delirium compared to saline control. The study found that lower doses (0.2 μg/kg/min) resulted in fewer respiratory complications than higher doses (0.4 μg/kg/min) .
- Sedation During Extracorporeal Membrane Oxygenation : A retrospective observational study compared outcomes between alfentanil and fentanyl for sedation during extracorporeal membrane oxygenation. The results showed no significant differences in patient outcomes, although alfentanil was associated with higher doses of adjunct sedatives .
- Cough Suppression : Research demonstrated that pretreatment with low-dose alfentanil effectively reduced the incidence and severity of sufentanil-induced cough during anesthesia induction. This finding suggests alfentanil's utility in minimizing adverse effects associated with other opioids .
FDA Approval and Indications
Alfentanil has received FDA approval for various indications:
- General anesthesia via continuous infusion.
- As an adjunct with other anesthetics such as barbiturates or nitrous oxide.
- For analgesia during monitored anesthesia care.
Off-label uses include its application for acute pain management in children through nasal administration, showcasing its versatility beyond standard surgical applications .
Comparison with Similar Compounds
Fentanyl: A more potent but longer-acting opioid analgesic.
Sufentanil: Similar in structure but with higher potency and longer duration of action.
Remifentanil: Known for its ultra-short duration of action and rapid metabolism.
Uniqueness of Alfentanil Hydrochloride: this compound is unique due to its rapid onset and short duration of action, making it ideal for procedures requiring quick and controlled pain relief. It also tends to cause fewer cardiovascular complications compared to other similar opioids.
Biological Activity
Alfentanil hydrochloride is a potent synthetic opioid analgesic, primarily utilized in clinical settings for anesthesia induction and maintenance. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and potential side effects.
Chemical and Pharmacological Profile
- Chemical Structure : Alfentanil is a derivative of fentanyl, with the molecular formula and a hydrochloride salt form that enhances its solubility and bioavailability .
- Mechanism of Action : Alfentanil primarily acts as an agonist at the mu-opioid receptors (MOR) in the central nervous system (CNS). This interaction leads to various downstream effects, including inhibition of adenylate cyclase activity, modulation of ion channels, and activation of several signaling pathways (e.g., MAPK, PI3K) that contribute to its analgesic properties .
Pharmacokinetics
Alfentanil exhibits unique pharmacokinetic characteristics:
- Onset and Duration : It has a rapid onset of action (within 1-2 minutes) and a short duration of effect due to its quick metabolism by hepatic cytochrome P450 enzymes, particularly CYP3A4 .
- Half-Life : The elimination half-life is approximately 1-2 hours, which limits its use in prolonged procedures without continuous infusion .
Analgesic Effects
Alfentanil provides effective analgesia through:
- Pain Modulation : It alters the perception of pain by increasing pain tolerance and decreasing the emotional response to pain. Patients may still recognize pain but experience reduced suffering .
- Sedation : Alongside analgesia, alfentanil induces sedation, which is beneficial during surgical procedures .
Neurotransmitter Interactions
The compound influences various neurotransmitters:
- Inhibition of Neurotransmitter Release : Alfentanil inhibits the release of substance P, GABA, dopamine, acetylcholine, and noradrenaline, contributing to its sedative effects .
- Hormonal Effects : It also affects hormone release, including vasopressin and insulin .
Therapeutic Applications
Alfentanil is predominantly used in:
- Anesthesia : It is commonly administered during surgeries for its rapid action and controllable effects.
- Pain Management : Its potency makes it suitable for managing acute pain situations where quick relief is necessary .
Case Studies and Research Findings
Recent studies have highlighted various aspects of alfentanil's efficacy:
- Combination with Propofol : A study examined different dosing strategies of alfentanil combined with target-controlled infusion (TCI) of propofol. Results indicated improved patient outcomes regarding sedation levels and recovery times compared to propofol alone .
- Electrochemical Sensors for Detection : Research utilizing electrochemical sensors demonstrated the ability to detect alfentanil in biological samples effectively. This highlights advancements in monitoring drug levels during clinical applications .
Side Effects and Risks
While alfentanil is effective, it carries potential risks:
- Respiratory Depression : As with other opioids, alfentanil can depress respiratory function, necessitating careful monitoring during administration .
- Addiction Potential : The opioid nature of alfentanil raises concerns regarding dependency and abuse; hence it should be used judiciously within controlled settings .
Properties
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-06-5 | |
Record name | Alfentanil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfentanil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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